REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[N:7]=[C:8]([C:11]([NH:13][CH:14]2[CH2:19][CH2:18][CH2:17][CH2:16][C:15]2=O)=O)[S:9][CH:10]=1.FC(F)(F)C([O-])=O.[NH4+:28].O>C(OCC)(=O)C>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[N:7]=[C:8]([C:11]2[NH:28][C:15]3[CH2:16][CH2:17][CH2:18][CH2:19][C:14]=3[N:13]=2)[S:9][CH:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
239 mg
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C=1N=C(SC1)C(=O)NC1C(CCCC1)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)[O-])(F)F.[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C=1N=C(SC1)C1=NC2=C(N1)CCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63 mg | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 28.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |